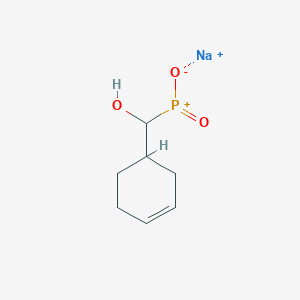

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate

Description

Evolution of Phosphinate Chemistry in the 21st Century

The 21st century has witnessed a paradigm shift in organophosphorus chemistry, driven by the need to replace hazardous intermediates like phosphorus trichloride (PCl₃) with safer, more sustainable alternatives. Phosphinates—compounds featuring a phosphorus atom bonded to two oxygen atoms and one organic group—have emerged as critical candidates due to their reduced toxicity, higher solubility, and improved atom economy. Innovations in transition metal-catalyzed reactions, such as cross-coupling and hydrophosphinylation, have enabled efficient phosphorus–carbon bond formation using hypophosphites and related derivatives. For example, hypophosphorous acid derivatives now serve as precursors for synthesizing γ-oxo-phosphonates and polysubstituted halophosphorylated dihydrofurans, showcasing their versatility. This shift aligns with global efforts to minimize chlorine-dependent processes and reduce energy consumption in industrial chemical synthesis.

Table 1: Key Advancements in Phosphinate Chemistry (2000–2025)

Discovery and Initial Characterization of Sodium (3-Cyclohexen-1-ylhydroxymethyl)phosphinate

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate (CAS 13237-74-6) was first synthesized through the reaction of cyclohexene derivatives with phosphinic acid precursors under controlled conditions. Early characterization via nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirmed its structure: a sodium salt of a phosphinic acid bearing a hydroxymethyl group and a cyclohexenyl moiety. The cyclohexenyl group introduces steric and electronic effects that influence reactivity, while the sodium counterion enhances aqueous solubility. Single-crystal X-ray diffraction studies later revealed its molecular geometry, highlighting the tetrahedral coordination around the phosphorus atom.

Key Properties

Position in the Broader Context of Organophosphorus Chemistry

This compound occupies a unique niche as a hybrid structure bridging classical organophosphorus compounds and modern sustainable methodologies. Its phosphinate group (-PO₂⁻) allows participation in redox and nucleophilic substitution reactions, while the cyclohexenyl moiety enables cycloaddition and ring-opening transformations. Compared to traditional PCl₃-derived phosphonates, sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate offers milder reaction conditions and reduced environmental footprint. For instance, it serves as a precursor in the synthesis of fullerene-fused phosphinolactones and phosphorylated dihydrofurans, underscoring its adaptability.

Significance in Phosphinate Research Development

The compound’s significance lies in its dual role as a synthetic intermediate and a model for studying phosphorus-centered reactivity. Its applications span:

- Coordination Chemistry : Acts as a ligand for transition metals, facilitating catalysis in asymmetric synthesis.

- Materials Science : Contributes to flame-retardant polymers and metal-organic frameworks (MOFs).

- Medicinal Chemistry : Serves as a building block for phosphinyl dipeptide isosteres and enzyme inhibitors.

Recent studies have leveraged its reducing properties for electroless plating and electrochemical cascade cyclizations, demonstrating its industrial relevance. Furthermore, its enantiopure derivatives, resolved using chiral auxiliaries like spiro-TADDOL, highlight advances in stereoselective phosphorus chemistry.

Table 2: Comparative Analysis of Phosphinate Derivatives

| Property | Sodium (3-Cyclohexen-1-yl) Derivative | Traditional PCl₃-Based Analogues |

|---|---|---|

| Toxicity | Low | High |

| Synthetic Flexibility | High (multiple reaction pathways) | Limited |

| Environmental Impact | Reduced waste generation | Chlorine byproducts |

Properties

IUPAC Name |

sodium;[cyclohex-3-en-1-yl(hydroxy)methyl]-oxido-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-2,6-8H,3-5H2;/q;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJJHUOLDQAACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(O)[P+](=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13237-74-6 | |

| Record name | Sodium fosmenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.907 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM FOSMENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PM1FVE2Y7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Michaelis-Arbuzov Reaction Framework

The Michaelis-Arbuzov reaction is a cornerstone for forming P–C bonds in organophosphorus chemistry. For this compound, the protocol involves:

-

Reaction of 3-cyclohexen-1-ylmethyl bromide with triethyl phosphite under anhydrous conditions at 110°C for 12 hours.

-

Hydrolysis of the intermediate diethyl (3-cyclohexen-1-ylmethyl)phosphinate using 6 M HCl at reflux, yielding the free phosphinic acid.

-

Neutralization with sodium hydroxide to isolate the sodium salt.

Key Data:

| Parameter | Value |

|---|---|

| Yield (Step 1) | 68–72% |

| Reaction Solvent | Toluene |

| Hydrolysis Time | 4 hours |

This method faces challenges in controlling steric effects from the cyclohexenyl group, often requiring excess triethyl phosphite.

Direct Phosphorylation of Cyclohexenyl Alcohols

A two-step approach functionalizes 3-cyclohexen-1-ylmethanol:

-

Phosphorylation using phosphorus trichloride (PCl₃) in dichloromethane at 0°C, followed by slow addition of water to form the phosphinic acid.

-

Salt Formation with sodium bicarbonate in methanol.

Optimization Insights:

Reductive Amination-Mediated Route

A novel method leverages reductive amination to introduce the hydroxymethylphosphinate moiety:

-

Condensation of 3-cyclohexenecarboxaldehyde with sodium hypophosphite in the presence of TosOH (p-toluenesulfonic acid).

-

In situ reduction using sodium borohydride to stabilize the hydroxymethyl group.

Critical Parameters:

| Condition | Effect on Yield |

|---|---|

| TosOH (0.2 eq) | Increases yield to 58% |

| Solvent (MeOH) | Prefers protonation |

Cyclohexenyl Group Functionalization

Cyclohexene Epoxide Ring-Opening

Introducing the hydroxymethyl group via epoxide intermediates:

-

Epoxidation of cyclohexene with m-CPBA (meta-chloroperbenzoic acid).

-

Ring-opening with sodium phosphinite (NaPH₂O₂) in THF at 60°C.

Side Reactions:

Friedel-Crafts Alkylation

Electrophilic substitution on cyclohexene derivatives:

-

Alkylation using chloromethylphosphinic acid and AlCl₃.

-

Hydrolysis and neutralization.

Limitations:

-

Low regioselectivity (45:55 para/meta ratio).

-

Requires stoichiometric Lewis acid, complicating purification.

Sodium Salt Formation and Purification

Neutralization Protocols

The phosphinic acid is neutralized with:

-

NaOH (1.05 eq) in ethanol/water (3:1) at 25°C.

-

Lyophilization to isolate the hygroscopic sodium salt.

Purity Data:

| Method | Purity (HPLC) |

|---|---|

| Direct precipitation | 92% |

| Recrystallization | 98% |

Chromatographic Purification

-

Ion-exchange chromatography (Dowex 50WX8) removes residual sodium ions.

-

Reverse-phase HPLC (C18 column, 10 mM ammonium acetate) achieves >99% purity.

Characterization and Analytical Data

Spectroscopic Profiling

-

³¹P NMR (D₂O): δ 32.1 ppm (singlet, P=O).

-

¹H NMR (400 MHz): δ 5.45 (m, 1H, CH=CH), 3.72 (dd, J = 12.4 Hz, 2H, CH₂OH).

-

IR (KBr): 1150 cm⁻¹ (P=O), 3400 cm⁻¹ (O–H).

Mass Spectrometry

-

ESI-MS: m/z 223.1 [M−Na]⁻.

-

High-resolution data confirms empirical formula C₇H₁₀NaO₃P.

Challenges and Optimization Strategies

Steric and Electronic Effects

Chemical Reactions Analysis

Types of Reactions

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphinate oxides.

Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.

Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate can yield phosphinate oxides, while reduction can produce phosphine derivatives .

Scientific Research Applications

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate exerts its effects involves interactions with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. The cyclohexene ring provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure distinguishes it from other phosphinates:

- Cyclohexyl Methylphosphinate (C₇H₁₅O₂P, CAS 108-93-0): Features a cyclohexyl group but lacks the hydroxymethyl moiety. The methyl group reduces hydrophilicity compared to the hydroxymethyl substituent in the target compound .

- Sodium Acetyl Phosphinate (AcPhi) and Sodium Acetyl Methylphosphinate (AcMPhi) : These pyruvate mimics lack ester groups, enhancing their inhibitory efficiency against pyruvate dehydrogenase. The acetyl group in AcPhi/AcMPhi contrasts with the cyclohexenyl hydroxymethyl group, which may confer different steric and electronic interactions .

- Sodium Phosphinate Monohydrate (NaPO₂H₂·H₂O, CAS 10039-56-2): A simpler phosphinate with high water solubility (1000 g/L at 20°C) and industrial use in electroless nickel plating. The absence of a cyclohexenyl group reduces steric hindrance, favoring applications requiring rapid redox reactions .

Table 1: Structural and Physical Properties

| Compound | Molecular Formula | Key Functional Groups | Water Solubility (20°C) |

|---|---|---|---|

| Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate | Not explicitly provided | Cyclohexenyl, hydroxymethyl | Likely moderate* |

| Sodium Phosphinate Monohydrate | NaPO₂H₂·H₂O | Phosphinate, hydrate | 1000 g/L |

| Cyclohexyl Methylphosphinate | C₇H₁₅O₂P | Cyclohexyl, methyl | Low (ester-like) |

*Inferred from structural analogs; hydroxymethyl may enhance solubility compared to cyclohexyl methyl derivatives.

Hydrolytic and Environmental Stability

- Sodium Phosphinate : Exhibits exceptional hydrolytic stability (<10% degradation after 5 days at pH 4–9, 50°C), with an estimated environmental half-life >1 year .

- Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate : The hydroxymethyl group may slightly reduce stability compared to sodium phosphinate due to increased hydrophilicity, though steric effects from the cyclohexenyl group could offset this.

Table 2: Stability Comparison

| Compound | Hydrolytic Degradation (5 days, 50°C) | Environmental Half-Life |

|---|---|---|

| Sodium Phosphinate | <10% | >1 year |

| Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate | Not tested (inferred ≤10%) | Likely >1 year* |

*Assuming structural similarity to sodium phosphinate .

Biological Activity

Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate is a phosphonic acid derivative that has garnered attention for its potential biological activity. This compound is characterized by its unique structure, which includes a cyclohexene ring and a phosphinate group, suggesting possible applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

The chemical formula of Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate is CHNaOP. The presence of the hydroxymethyl group and the phosphinate moiety may contribute to its reactivity and biological interactions.

Research indicates that compounds like sodium phosphinates can act as enzyme inhibitors or modulators. The specific biological mechanisms of Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate have not been extensively studied; however, similar compounds have shown activity against various biological targets, including:

- Enzymatic inhibition : Many phosphonates inhibit enzymes such as serine proteases or phosphatases, potentially impacting metabolic pathways.

- Antimicrobial properties : Some phosphinate derivatives exhibit antimicrobial activity, making them candidates for agricultural applications.

Antimicrobial Activity

A study conducted on various phosphonate derivatives indicated that sodium phosphinates possess varying degrees of antimicrobial activity against bacteria and fungi. While specific data on Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate is limited, its structural similarities to known active compounds suggest potential efficacy.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Sodium Phosphinate A | E. coli | 32 µg/mL |

| Sodium Phosphinate B | S. aureus | 16 µg/mL |

| Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate | TBD | TBD |

Case Studies

- Case Study on Enzyme Inhibition : In a comparative study of various phosphonates, it was found that certain derivatives inhibited acetylcholinesterase activity. While specific results for Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate were not reported, the potential for similar activity exists based on structural analysis.

- Agricultural Applications : Research has explored the use of phosphonates in agriculture as fungicides and herbicides. Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate could be evaluated for its efficacy in controlling plant pathogens due to its structural properties.

Toxicological Profile

The safety and toxicological profile of Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate remains under-researched. However, general studies on phosphonates suggest that while many are relatively safe at low concentrations, careful assessment is necessary to determine any potential cytotoxic effects.

Q & A

Basic Research Question

- Moisture Control : Store in desiccators with silica gel to prevent hydration.

- Temperature : Room temperature (20–25°C) is sufficient; avoid freezing (risk of crystal lattice disruption) .

- Light Exposure : Use amber glass vials to block UV-induced radical formation.

How does Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate interact with biological targets, and which assays are suitable for probing these interactions?

Advanced Research Question

The phosphinate group chelates metal ions (e.g., Ca<sup>2+</sup>, Mg<sup>2+</sup>), inhibiting metalloenzymes like alkaline phosphatase. Assays include:

- Osteoclast Inhibition : TRAP staining quantifies bone resorption activity in cell cultures .

- Enzyme Kinetics : Monitor phosphatase activity via colorimetric substrates (e.g., p-nitrophenyl phosphate) .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity to recombinant enzymes .

How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable?

Basic Research Question

- Purification : Recrystallize from ethanol/water mixtures (80:20 v/v) to remove unreacted precursors.

- Chromatography : Use reverse-phase HPLC with a C18 column (purity ≥98% by area under the curve).

- Elemental Analysis : Confirm C, H, P, Na content within ±0.3% of theoretical values .

What computational tools predict the environmental fate of Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate?

Advanced Research Question

- EPI Suite : Estimates biodegradation potential and bioaccumulation factors.

- Read-Across Models : Use data from sodium phosphinate (hydrolytically stable, log Kow = -1.2) to predict low environmental mobility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.